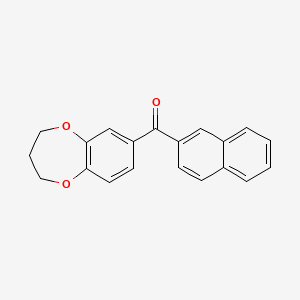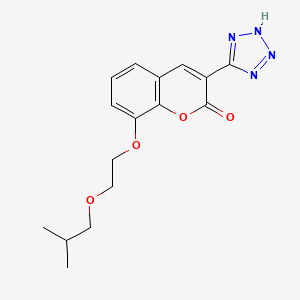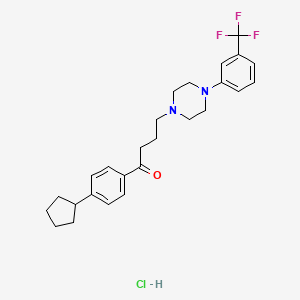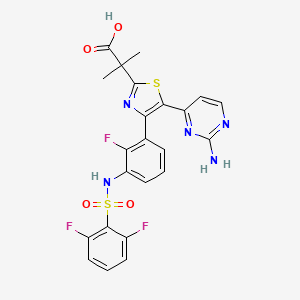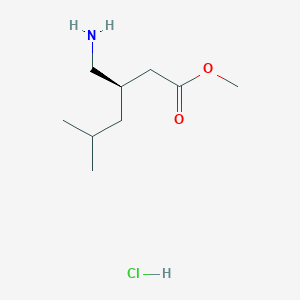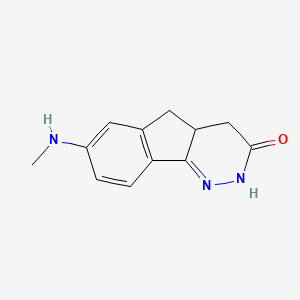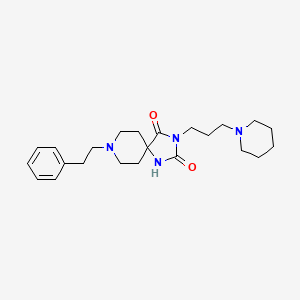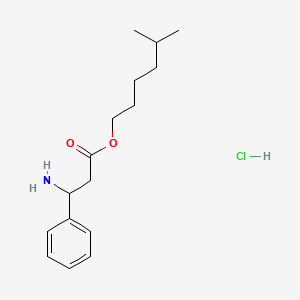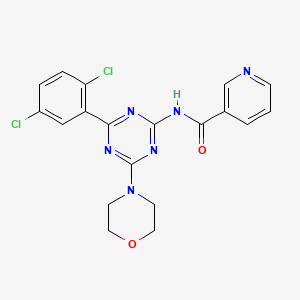
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction using 2,5-dichloroaniline.
Attachment of Morpholinyl Group: The morpholinyl group is added through a nucleophilic substitution reaction with morpholine.
Formation of Pyridinecarboxamide: The final step involves the coupling of the triazine derivative with 3-pyridinecarboxamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxamide Derivatives: Compounds with similar pyridinecarboxamide cores but different substituents.
Triazine Derivatives: Compounds with triazine rings substituted with various functional groups.
Dichlorophenyl Derivatives: Compounds featuring dichlorophenyl groups with different core structures.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties. This combination allows for versatile applications and potential advantages over other similar compounds in terms of reactivity, stability, and biological activity.
属性
CAS 编号 |
85633-17-6 |
|---|---|
分子式 |
C19H16Cl2N6O2 |
分子量 |
431.3 g/mol |
IUPAC 名称 |
N-[4-(2,5-dichlorophenyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N6O2/c20-13-3-4-15(21)14(10-13)16-23-18(25-17(28)12-2-1-5-22-11-12)26-19(24-16)27-6-8-29-9-7-27/h1-5,10-11H,6-9H2,(H,23,24,25,26,28) |
InChI 键 |
HXWYXMYOFRROJM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=C(C=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


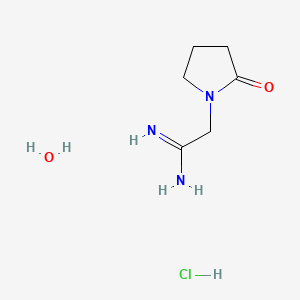

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
